5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced through a sulfonation reaction using diethyl sulfate and a suitable base.
Bromination: The bromine atom is introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Coupling with Furan-2-carboxamide: The final step involves coupling the brominated benzothiazole derivative with furan-2-carboxamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms.
Coupling Reactions: The furan ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex biaryl structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Sulfonation: Diethyl sulfate and a base such as sodium hydroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzothiazole derivatives.
Scientific Research Applications
5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-pyridinecarboxamide
- 5-bromoindole-2-carboxylic acid hydrazone derivatives
Uniqueness
5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring and diethylsulfamoyl group differentiate it from other benzothiazole derivatives, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O4S2/c1-3-20(4-2)26(22,23)10-5-6-11-13(9-10)25-16(18-11)19-15(21)12-7-8-14(17)24-12/h5-9H,3-4H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBGQVCFUOWZBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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